L-alanine, N-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-[[(2-Nitrophenyl)sulfonyl]amino]-
Description
L-alanine, N-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-[[(2-Nitrophenyl)sulfonyl]amino]- is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorene group, a nitrophenylsulfonyl group, and a propionic acid moiety. This compound is particularly significant in the field of organic chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-nitrophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O8S/c28-23(29)20(13-25-36(33,34)22-12-6-5-11-21(22)27(31)32)26-24(30)35-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20,25H,13-14H2,(H,26,30)(H,28,29)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMPDZSGJFJAFO-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-alanine, N-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-[[(2-Nitrophenyl)sulfonyl]amino]- typically involves the protection of amino acids using the 9H-fluorene-9-ylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The nitrophenylsulfonyl group is then introduced through a sulfonylation reaction using 2-nitrobenzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
L-alanine, N-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-[[(2-Nitrophenyl)sulfonyl]amino]- undergoes several types of chemical reactions, including:
Oxidation: The nitrophenylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Free amine derivatives.
Scientific Research Applications
L-alanine, N-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-[[(2-Nitrophenyl)sulfonyl]amino]- is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of enzyme-substrate interactions.
Medicine: For the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The nitrophenylsulfonyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The propionic acid moiety provides a site for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methoxycarbonyl)phenyl]propanoic acid.
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid .
Uniqueness
What sets L-alanine, N-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-[[(2-Nitrophenyl)sulfonyl]amino]- apart is its combination of the Fmoc and nitrophenylsulfonyl groups, which provide both protection and reactivity. This dual functionality makes it particularly useful in complex peptide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
